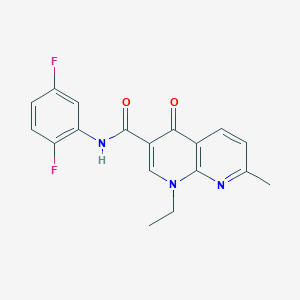

N-(2,5-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(2,5-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule belonging to the 1,8-naphthyridine carboxamide class. Its structure comprises a naphthyridine core substituted with a 2,5-difluorophenyl group at the N3 position, an ethyl group at the N1 position, and a methyl group at the C7 position. The 4-oxo-1,4-dihydro moiety confers rigidity to the planar heterocyclic system, which is critical for interactions with biological targets. This compound is structurally analogous to pharmacologically active molecules targeting enzymes such as kinases or bacterial topoisomerases .

Crystallographic studies of related compounds (e.g., G611-0521 in ) have utilized tools like SHELX and ORTEP-3 for structural refinement and visualization, ensuring accurate determination of bond lengths, angles, and torsion angles .

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c1-3-23-9-13(16(24)12-6-4-10(2)21-17(12)23)18(25)22-15-8-11(19)5-7-14(15)20/h4-9H,3H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIURPNYPZCWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a naphthyridine derivative with significant potential in medicinal chemistry. This compound's unique molecular structure, characterized by the presence of a difluorophenyl group and a carboxamide functionality, contributes to its diverse biological activities.

Molecular Characteristics

The compound has the following molecular properties:

- Molecular Formula : C₁₈H₁₅F₂N₃O₂

- Molecular Weight : 343.334 g/mol

- Structure : The naphthyridine core is a bicyclic aromatic system containing nitrogen atoms, which plays a crucial role in its biological interactions.

Biological Activities

Naphthyridine derivatives have been reported to exhibit various biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown promising antibacterial and antifungal properties. The introduction of fluorine atoms enhances these activities by improving lipophilicity and metabolic stability .

- Anticancer Properties : Structural modifications in naphthyridine derivatives have been associated with increased anticancer activity. For instance, compounds with similar frameworks have demonstrated efficacy against various cancer cell lines .

- Neuropharmacological Effects : Some derivatives act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds and their mechanisms:

- Antimicrobial Efficacy : A study on naphthyridine derivatives indicated that compounds with specific substitutions exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Methyl-N-(2-fluorophenyl)-4-hydroxyquinoline | Hydroxy group instead of carboxamide | Antibacterial |

| 1-Ethyl-N-(p-fluorophenyl)-7-methylquinolinone | Different quinolone structure | Anticancer |

| 6-Fluoro-N-(p-chlorophenyl)-4-hydroxyquinoline | Hydroxy group; different halogen substitution | Antimicrobial |

In Vitro Studies

In vitro studies have shown that this compound interacts with various biological targets:

- α7 nAChRs Modulation : This compound may enhance responses at α7 nAChRs in the presence of agonists like nicotine, indicating potential therapeutic applications in cognitive disorders .

- Cytotoxicity against Cancer Cell Lines : Preliminary results from cytotoxicity assays demonstrate that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related 1,8-naphthyridine and quinoline derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

*Estimated using analogous compounds or computational tools.

Key Findings:

Substituent Effects on Solubility and Bioavailability: The ethyl group in the target compound confers lower molecular weight (379.35 vs. 396.42–430.40) and moderate logP (~2.95), suggesting better aqueous solubility compared to bulkier derivatives like the adamantyl-substituted compound in (logP ~4.5) . Fluorine substitution at the phenyl ring (2,5-difluoro in the target vs.

Hydrogen Bonding and Target Interaction: All compounds have 7–8 hydrogen bond acceptors, primarily from the carboxamide and naphthyridine/quinoline core. The 2-oxoethyl side chain in G611-0521 introduces additional hydrogen-bonding capacity, which may improve binding to polar active sites .

Synthetic Accessibility :

- The target compound’s synthesis likely follows the general procedure for N3-aryl-1-alkyl-4-oxo-naphthyridines outlined in , involving condensation of activated carboxylic acid derivatives with substituted anilines. Yields for such reactions typically range from 25–40% after purification .

Q & A

Basic: What synthetic methodologies are established for preparing N-(2,5-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide?

Answer:

The synthesis typically involves multi-step nucleophilic substitution and cyclization. For example, ethyl 6-chloro-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo substitution with 2,5-difluoroaniline under acidic conditions, followed by hydrolysis and carboxamide formation. Key reagents include HNO₂ for diazotization and CuCl for chlorination . Optimized conditions (e.g., mild temperatures, SOCl₂ for activation) minimize side reactions and improve yields . Characterization via ¹H NMR and HPLC ensures structural fidelity .

Advanced: How can synthetic routes be optimized to address low yields in the final carboxamide formation?

Answer:

Low yields often stem from incomplete substitution or hydrolysis. Strategies include:

- Catalyst screening : Use ZnCl₂ as a Lewis acid to enhance reactivity during chlorination steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Maintaining 60–80°C during substitution avoids decomposition .

- By-product analysis : Employ LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorophenyl integration) and regioselectivity .

- HPLC with Chromolith columns : Detects purity (>98%) and resolves co-eluting by-products .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation pathways.

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

- Orthogonal assays : Compare enzyme inhibition (e.g., Pfmrk kinase) with cell-based assays to confirm target engagement .

- Batch reproducibility : Analyze multiple synthetic batches via HPLC-UV to rule out impurity-driven artifacts .

- Structural analogs : Test derivatives (e.g., trichloromethyl or fluoro variants) to isolate SAR trends .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the naphthyridine core?

Answer:

- Substituent variation : Replace the 2,5-difluorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups to assess steric/electronic effects .

- Core modification : Introduce sulfur via thiation (P₂S₅/pyridine) to evaluate 4-thioxo analogs for enhanced bioavailability .

- Computational modeling : Use DFT calculations to predict binding affinities to targets like DNA gyrase or kinase domains .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Utilize silica gel with gradient elution (hexane/ethyl acetate) for intermediates.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

- Prep-HPLC : Purospher® STAR columns (C18) resolve closely related impurities .

Advanced: How can researchers address poor solubility in aqueous buffers during in vitro testing?

Answer:

- Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin inclusion complexes.

- Salt formation : Convert the carboxamide to a sodium salt via NaOH treatment .

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl to morpholinoethyl) to enhance solubility .

Advanced: What computational tools are recommended for predicting metabolic stability of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.